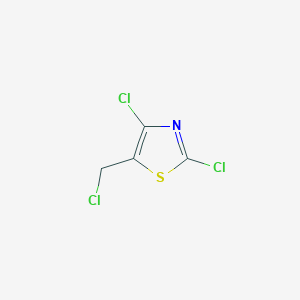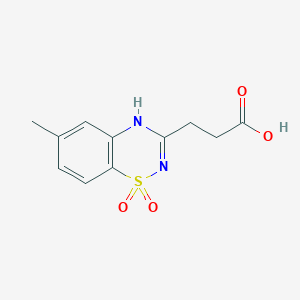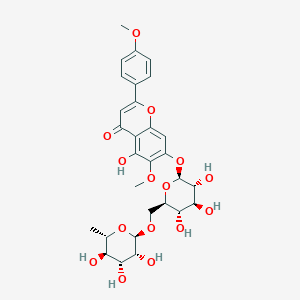
3-(1,3-二硫代环戊烷-2-亚甲基)戊烷-2,4-二酮
描述
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, also known as 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, is a useful research compound. Its molecular formula is C9H12O2S2 and its molecular weight is 216.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学选择性硫缩醛化
3-(1,3-二硫代环戊烷-2-亚甲基)戊烷-2,4-二酮已用于化学选择性硫缩醛化。该化合物用作有效的丙烷-1,3-二硫醇等价物,已用于醛和酮在无溶剂条件下的酸促进硫缩醛化,将它们转化为高产率的二硫代缩醛。它特别以其非硫醇、无味特性以及由于与芳香族和脂肪族酮的不同反应速率而能够选择性地保护某些化合物而闻名 (Ouyang et al., 2006).
铜腐蚀抑制
在材料科学领域,该化合物已显示出抑制硝酸溶液中铜腐蚀的显着能力。研究表明,将其添加到这些溶液中会显着降低腐蚀速率。这是通过在铜表面形成保护膜来实现的,这已通过 SEM 和 XRF 检查得到证实 (Fiala et al., 2007).
二硫醇衍生物的合成
它还用于合成各种二硫醇衍生物。例如,涉及与芳香醛缩合的反应导致形成诸如 4-(4-甲基-1,3-二硫代-2-亚甲基)-1,7-二芳基-1,6-二烯-3,5-二酮的化合物,这些化合物通过 IR 和 1H NMR 光谱表征 (Li-jian, 2006).
硫缩醛化反应增强
研究表明,该化合物增强了硫缩醛化反应,充当有效的 1,3-丙二硫醇等价物。它已与其他类似化合物进行比较,发现它在这些反应中具有更好的活性 (Hui, 2009).
安全和危害
作用机制
Target of Action
The primary targets of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione are aldehydes and aliphatic ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione acts as a non-thiolic, odorless propane-1,3-dithiol equivalent . It interacts with its targets (aldehydes and aliphatic ketones) in an acid-promoted thioacetalization process under solvent-free conditions . This interaction results in the conversion of the targets into corresponding dithioacetals .
Biochemical Pathways
The compound affects the biochemical pathway of thioacetalization . This process involves the conversion of aldehydes and ketones into dithioacetals, which are sulfur analogs of acetals and can serve as protective groups for carbonyl compounds in organic synthesis .
Result of Action
The result of the action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is the high-yield conversion of aldehydes and aliphatic ketones into corresponding dithioacetals . This conversion is particularly useful in organic synthesis where dithioacetals can serve as protective groups for carbonyl compounds .
Action Environment
The action of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione is influenced by environmental factors such as the presence of acid and the absence of solvent . These conditions promote the thioacetalization process, enhancing the compound’s efficacy. The stability of the compound under these conditions also suggests a robustness that could be advantageous in various chemical synthesis applications .
属性
IUPAC Name |
3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S2/c1-6(10)8(7(2)11)9-12-4-3-5-13-9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIRMKKHQOWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C1SCCCS1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350531 | |
| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55727-23-6 | |
| Record name | 3-(1,3-dithian-2-ylidene)pentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione considered a valuable reagent in organic synthesis?
A1: 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione acts as a non-thiolic, odorless equivalent of propane-1,3-dithiol. [, , ] This characteristic is particularly useful in thioacetalization reactions, where it provides a less pungent and potentially safer alternative to handling the foul-smelling propane-1,3-dithiol directly. [, , ]
Q2: What are the advantages of using 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione in thioacetalization reactions?
A2: Beyond its odorless nature, 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione demonstrates high efficiency in thioacetalization reactions, leading to high yields of dithioacetals from both aldehydes and aliphatic ketones. [, , ] Additionally, it exhibits chemoselectivity, favoring the protection of aromatic aldehydes and aliphatic ketones over aromatic ketones due to the latter's slower reaction rates. [] This selectivity allows for targeted protection strategies in multi-step organic synthesis.
Q3: Are there specific reaction conditions that enhance the performance of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione in thioacetalization?
A3: Research indicates that 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione performs well in both solvent-free conditions [, ] and aqueous environments. [, ] The choice of conditions can influence reaction speed and yield, providing flexibility in experimental design. For instance, utilizing p-dodecylbenzenesulfonic acid as a catalyst in water has proven effective for chemoselective thioacetalization. [, ]
Q4: How does the structure of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione relate to its reactivity?
A4: While the provided research focuses primarily on its application as a propane-1,3-dithiol equivalent, further investigation into structure-activity relationships would be valuable. Comparing its reactivity to similar compounds like 1-(1,3-Dithian-2-ylidene)propan-2-one, which shows even higher activity in thioacetalization, [] could offer insights into the influence of structural modifications on its properties.
Q5: Beyond its role as a reagent, does 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione exhibit other potentially valuable properties?
A5: Research has explored the biological activity of 3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, particularly its potential as an antimicrobial agent. [] Studies indicate it exhibits inhibitory effects on microbial biofilms and quorum sensing, suggesting possible applications in combating bacterial virulence and resistance. [] This avenue merits further investigation to explore its therapeutic potential fully.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4,5,6-Trihydroxy-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-(6,7,13,14-tetrahydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4(16),5,7,11,13-hexaen-5-yl)benzoate](/img/structure/B18409.png)





![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)


![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)



![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)
